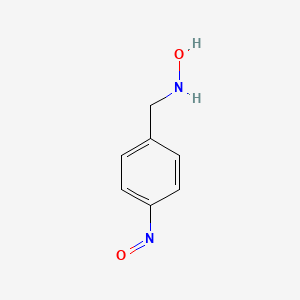

N-Hydroxy-1-(4-nitrosophenyl)methanamine

Description

N-Hydroxy-1-(4-nitrosophenyl)methanamine is a substituted methanamine derivative featuring a nitroso (-NO) group at the para position of the phenyl ring and a hydroxylamine (-NHOH) functional group. The nitroso group is associated with reactivity and toxicity concerns, as seen in nitrosamines like N-Nitrosodimethylamine (NDMA) . The hydroxylamine moiety may influence solubility and redox behavior compared to non-hydroxylated analogs .

Properties

CAS No. |

337905-57-4 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-[(4-nitrosophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8N2O2/c10-8-5-6-1-3-7(9-11)4-2-6/h1-4,8,10H,5H2 |

InChI Key |

KZHMRBOAWDOXAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNO)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-(4-nitrosophenyl)methanamine typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents under controlled conditions. One common method includes the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the desired compound . The reaction is usually carried out in absolute ethanol in the presence of triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. For instance, the use of water as a solvent and the avoidance of organic co-solvents can make the process more sustainable . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-(4-nitrosophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amino group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-Hydroxy-1-(4-nitrosophenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-1-(4-nitrosophenyl)methanamine involves its interaction with molecular targets and pathways. The compound can undergo hydrolysis to release formaldehyde and ammonia, which have bactericidal properties . The formaldehyde produced can react with various cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares N-Hydroxy-1-(4-nitrosophenyl)methanamine with structurally related methanamine derivatives, focusing on substituents and functional groups:

Physicochemical Properties

- Solubility: The hydroxylamine group in this compound likely enhances solubility in polar solvents (e.g., methanol, water) compared to NDMA, which is both water- and lipid-soluble . Methoxy-substituted analogs (e.g., N-Hydroxy-1-(4-methoxyphenyl)methanamine) exhibit similar polarity-driven solubility .

- Stability : Nitroso groups are prone to photodegradation and thermal decomposition. NDMA, for example, decomposes at elevated temperatures (>150°C) . The hydroxylamine moiety may introduce additional instability due to redox sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.